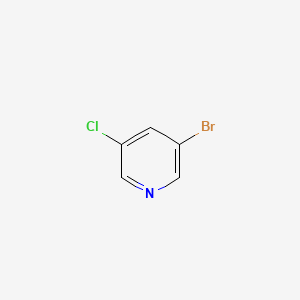

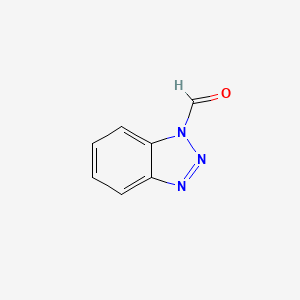

![molecular formula C7H3BrN4 B1268479 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 352637-44-6](/img/structure/B1268479.png)

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Übersicht

Beschreibung

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound that lies within the broader category of pyrazolopyrimidines, which are known for their diverse chemical and biological activities. This compound serves as a key intermediate in the synthesis of various derivatives that have been explored for their potential applications in different fields of chemistry and pharmacology, excluding any direct applications in drug usage or dosages.

Synthesis Analysis

The synthesis of 4-alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles, which are closely related to 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been achieved in yields of 54–81% through the condensation of N-substituted amides with 5-amino-1-methylpyrazole-3,4-dicarbonitrile. This process involves a Dimroth rearrangement, allowing the synthesis of pyrazolopyrimidines with hydration-sensitive substituents (Hecht & Werner, 1973).

Molecular Structure Analysis

The molecular structure of derivatives of pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been determined through X-ray diffraction analysis, revealing the detailed arrangement of atoms and the molecular geometry that influences the chemical reactivity and interaction of these compounds (Kurihara et al., 1985).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including three-component condensation processes to synthesize new compounds characterized by nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses (Ranjbar‐Karimi et al., 2010). These reactions are pivotal for creating a plethora of derivatives with potential chemical and biological activities.

Physical Properties Analysis

The physical properties of pyrazolopyrimidine derivatives, including 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical synthesis and development of pharmaceutical compounds. However, specific details on the physical properties of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile itself are not directly available in the literature but can be inferred from related compounds.

Chemical Properties Analysis

The chemical properties of pyrazolopyrimidine derivatives, including reactivity, stability, and electrophilic substitution reactions, have been explored to synthesize a wide range of compounds with varied functional groups. These properties are essential for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Ablajan et al., 2012).

Wissenschaftliche Forschungsanwendungen

Use as an Antitumor Scaffold

- Scientific Field : Medicinal Chemistry

- Summary of Application : Pyrazolo[1,5-a]pyrimidine derivatives, which include 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .

- Methods of Application : The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

- Results or Outcomes : These compounds have shown potential in anticancer treatments and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Use in the Synthesis of LDN-212854

- Scientific Field : Biochemistry

- Summary of Application : 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is used as a reactant in the synthesis of LDN-212854 .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : LDN-212854 is a selective and potent inhibitor of the BMP type I receptor kinases .

Use in Material Science

- Scientific Field : Material Science

- Summary of Application : Pyrazolo[1,5-a]pyrimidines, including 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, have attracted attention in material science due to their significant photophysical properties .

- Methods of Application : The synthesis of these compounds involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

- Results or Outcomes : The photophysical properties of these compounds can be utilized in various applications in material science .

Use in the Synthesis of Diverse Pyrazolo[1,5-a]pyrimidines

- Scientific Field : Organic Chemistry

- Summary of Application : 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile can be used in the synthesis of diverse pyrazolo[1,5-a]pyrimidines .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesis of diverse pyrazolo[1,5-a]pyrimidines allows for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .

Use in the Synthesis of Diverse Pyrazolo[1,5-a]pyrimidines

- Scientific Field : Organic Chemistry

- Summary of Application : 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile can be used in the synthesis of diverse pyrazolo[1,5-a]pyrimidines .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The synthesis of diverse pyrazolo[1,5-a]pyrimidines allows for further use and diversification of the chemically and biologically interesting pyrazolo[1,5-a]pyrimidine scaffold .

Use in Material Science

- Scientific Field : Material Science

- Summary of Application : Pyrazolo[1,5-a]pyrimidines, including 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile, have attracted attention in material science due to their significant photophysical properties .

- Methods of Application : The synthesis of these compounds involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .

- Results or Outcomes : The photophysical properties of these compounds can be utilized in various applications in material science .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN4/c8-6-3-10-7-5(1-9)2-11-12(7)4-6/h2-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYCEZBYNPADDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346710 | |

| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

CAS RN |

352637-44-6 | |

| Record name | 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

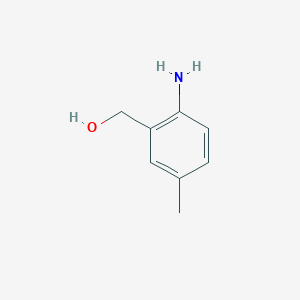

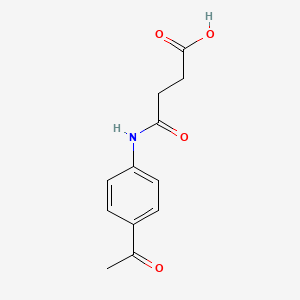

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)

![2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1268421.png)